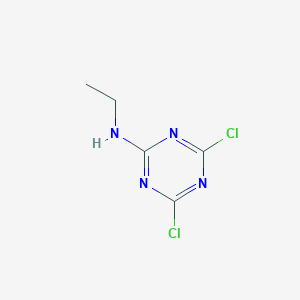

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N4/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAHVXOSWOUZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073322 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3440-19-5 | |

| Record name | 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Precursors for N-Ethyl-Dichlorotriazine Compounds

Introduction: The Strategic Importance of the Dichlorotriazine Core

N-ethyl-dichlorotriazine compounds represent a critical class of chemical intermediates, most notably 2,4-dichloro-6-(ethylamino)-1,3,5-triazine. This structure serves as a foundational building block in diverse fields, from the synthesis of widely used herbicides like Simazine to the creation of reactive dyes and the development of novel pharmaceutical agents.[1][2][3] The value of this scaffold lies in the two remaining reactive chlorine atoms, which can be further functionalized through subsequent nucleophilic substitutions, allowing for the construction of complex molecular architectures.

This guide provides an in-depth analysis of the core precursors and the underlying chemical principles governing the synthesis of N-ethyl-dichlorotriazine compounds. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical literature for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Part 1: Analysis of Core Precursors

The synthesis of N-ethyl-dichlorotriazine compounds is fundamentally a story of two key reactants: an electrophilic triazine core and a primary amine nucleophile. The selection and handling of these precursors are paramount to achieving high yield and purity of the desired mono-substituted product.

The Electrophilic Scaffold: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

Cyanuric chloride is the cornerstone precursor for this synthesis.[1][4] Its utility stems from several key properties:

-

Commercial Availability and Cost-Effectiveness: It is a readily available and inexpensive industrial chemical, making it an ideal starting material for large-scale synthesis.[1]

-

Trifunctional Reactivity: The 1,3,5-triazine ring is highly electron-deficient, rendering the three chlorine-bearing carbon atoms susceptible to nucleophilic attack. This allows for sequential, controlled substitution reactions.[1][4]

-

Differential Reactivity: The most crucial aspect of cyanuric chloride chemistry is the decreasing reactivity of the chlorine atoms with each successive substitution. The introduction of an electron-donating amino group deactivates the triazine ring towards further nucleophilic attack. This inherent property is the key to selective synthesis.[2][5]

This differential reactivity can be effectively controlled by temperature, following a well-established empirical rule:

-

First Substitution (Monosubstitution): Occurs readily at low temperatures, typically between 0-5°C.

-

Second Substitution (Disubstitution): Requires moderate temperatures, often around room temperature to 40°C.

-

Third Substitution (Trisubstitution): Necessitates elevated temperatures, frequently above 60-80°C.

This principle allows for the isolation of the dichlorotriazine intermediate with high selectivity, preventing the formation of di- and tri-substituted byproducts.[2]

**1.2 The Nucleophile: Ethylamine (CH₃CH₂NH₂) **

Ethylamine serves as the nucleophilic precursor, providing the N-ethyl moiety. It is a primary amine that readily attacks the electrophilic carbon of the triazine ring. The reaction is a classic nucleophilic aromatic substitution (SNAr). Ethylamine is typically used as a concentrated aqueous solution or in an appropriate organic solvent.[3] The stoichiometry is critical; using a slight excess of ethylamine can ensure the complete consumption of the cyanuric chloride, but a large excess, especially at elevated temperatures, could promote disubstitution.

Part 2: Synthetic Strategy and Mechanism

The core of this synthesis is a stepwise nucleophilic aromatic substitution (SNAr). The reaction proceeds by the addition of the ethylamine nucleophile to the triazine ring, forming a tetrahedral intermediate, followed by the elimination of a chloride ion.

An essential component of this reaction is the presence of an acid scavenger, such as sodium carbonate or sodium hydroxide.[6][7] The reaction liberates one equivalent of hydrochloric acid (HCl) for each substitution. This acid can protonate the ethylamine, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine from its core precursors.

Caption: Overall workflow for N-ethyl-dichlorotriazine synthesis.

Part 3: Experimental Protocol and Data

This section provides a validated, step-by-step methodology for the synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 18.4 g (0.1 mol) | Highly reactive, handle with care. |

| Ethylamine | C₂H₇N | 45.08 | 4.5 g (0.1 mol) | Typically used as a 70% aq. solution. |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 10.6 g (0.1 mol) | Anhydrous, used as an acid scavenger. |

| Acetone | C₃H₆O | 58.08 | 200 mL | Solvent for cyanuric chloride. |

| Water | H₂O | 18.02 | 200 mL | Used for the reaction medium. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | For extraction. |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | For drying the organic phase. |

| Hexane | C₆H₁₄ | 86.18 | As needed | For recrystallization. |

Step-by-Step Synthesis Protocol

-

Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 18.4 g (0.1 mol) of cyanuric chloride in 200 mL of acetone.

-

Cooling: Cool the solution to 0-5°C using an ice-water bath.

-

Addition of Nucleophile: While maintaining the temperature at 0-5°C and stirring vigorously, slowly add a solution of 4.5 g (0.1 mol) of ethylamine in 50 mL of water over 30-45 minutes.[3][8]

-

pH Control: Simultaneously, add a solution of 10.6 g (0.1 mol) of sodium carbonate in 150 mL of water portion-wise to maintain the pH of the reaction mixture between 6.5 and 7.0.

-

Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and shake well. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with 75 mL portions of ethyl acetate.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as hexane or a hexane/ethyl acetate mixture, to obtain pure 2,4-dichloro-6-(ethylamino)-1,3,5-triazine as a white crystalline solid.

Visualizing Temperature-Dependent Selectivity

The choice of temperature is the most critical parameter for controlling the degree of substitution on the triazine ring.

Caption: Temperature control for selective substitution on the triazine ring.

Conclusion

The synthesis of N-ethyl-dichlorotriazine compounds is a well-established and highly controllable process, hinging on the principles of stepwise nucleophilic aromatic substitution. The judicious selection of cyanuric chloride as the electrophilic core and ethylamine as the nucleophile, combined with strict temperature control and effective pH management, allows for the efficient and high-yield production of the desired mono-substituted dichlorotriazine intermediate. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize these valuable chemical building blocks for a wide array of applications.

References

- Miladinova, P. M. (2022). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT.

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025). Molecules. [Link]

-

Sa e Melo, M. L. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

- CN103588717A - 13C-labeled simazine synthesis method. (n.d.).

- US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines. (n.d.).

-

Abdel-Wahab, B. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

-

Islam, R., et al. (2021). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. ResearchGate. [Link]

- US4678852A - Process for reacting cyanuric chloride with ammonia or with amines. (n.d.).

- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. (n.d.).

-

Becher, T. B., et al. (n.d.). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PMC - NIH. [Link]

-

Gunasekara, A. S., & Xing, B. (2007). Chemistry and Fate of Simazine. ResearchGate. [Link]

-

N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. (n.d.). ResearchGate. [Link]

- US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride. (n.d.).

-

Simazine. (n.d.). PubChem - NIH. [Link]

-

Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.).

-

Islam, R., et al. (2021). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Tekstilec. [Link]

-

Simazine 900 WG. (n.d.). Apparent Ag. [Link]

-

Al-Masoudi, N. A. L., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

-

Synthetic scheme for 2,4-diamino-6-chloro-[4][9]triazines. (n.d.). ResearchGate. [Link]

-

Simazine. (n.d.). Wikipedia. [Link]

-

Synthesis of 4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine. (n.d.). PrepChem.com. [Link]

-

Elasfar, A. A., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Mediterranean Journal of Basic and Applied Sciences. [Link]

-

SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). DTIC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Simazine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoate | 55635-98-8 [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]

The Art of Molecular Scaffolding: A Technical Guide to Nucleophilic Aromatic Substitution on Dichlorotriazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Triazine Core

The 1,3,5-triazine ring system, particularly in its dichlorinated form, represents a cornerstone in the edifice of modern medicinal chemistry and materials science. Its inherent chemical properties—an electron-deficient aromatic system activated towards nucleophilic attack—make it a uniquely versatile scaffold. The sequential and controlled substitution of its chlorine atoms via nucleophilic aromatic substitution (SNAr) allows for the precise construction of complex molecules with diverse functionalities. This guide, intended for researchers, scientists, and drug development professionals, delves into the mechanistic intricacies of SNAr on dichlorotriazines, providing both a theoretical framework and practical, field-proven insights to harness the full potential of this remarkable chemical entity. From kinase inhibitors to functional dyes, the applications of dichlorotriazine derivatives are vast and continually expanding, underscoring the importance of a deep, mechanistic understanding of their synthesis.

The Core Mechanism: An Addition-Elimination Pas de Deux

The nucleophilic aromatic substitution on a dichlorotriazine is not a direct displacement. Instead, it proceeds through a well-established two-step addition-elimination mechanism. The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the carbon atoms electrophilic and susceptible to attack by a nucleophile.

-

Nucleophilic Addition and the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the triazine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial to the facility of the overall reaction.

-

Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (a chloride ion) is expelled, and the aromaticity of the triazine ring is restored. This results in the net substitution of a chlorine atom with the incoming nucleophile.

The overall second-order nature of the reaction, along with the observed products and reactivity trends, are all consistent with this SNAr mechanism.[1]

Sources

The Strategic Utility of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the quest for versatile molecular scaffolds that enable rapid and efficient generation of diverse chemical libraries is paramount. Among these, the 1,3,5-triazine core has emerged as a "privileged structure" due to its widespread presence in biologically active compounds. This guide focuses on a particularly valuable building block derived from this core: 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine . We will delve into its synthesis, physicochemical properties, and its strategic application as a cornerstone for the construction of novel therapeutic agents. The inherent reactivity of its dichlorotriazine moiety, coupled with the modulating effect of the N-ethyl group, provides a powerful tool for medicinal chemists to explore new chemical space in the pursuit of innovative treatments for a range of diseases, including cancer and viral infections.[1][2][3][4][5]

Core Attributes of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a stable, white crystalline solid that serves as an excellent starting point for the synthesis of more complex molecules. Its utility is rooted in the differential reactivity of the two chlorine atoms on the triazine ring, a feature that allows for sequential and site-selective nucleophilic substitutions.

| Property | Value | Source |

| IUPAC Name | 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine | PubChem |

| CAS Number | 3440-19-5 | PubChem |

| Molecular Formula | C₅H₆Cl₂N₄ | PubChem |

| Molecular Weight | 193.03 g/mol | PubChem |

| Appearance | White to off-white solid | Generic Material Properties |

| Solubility | Soluble in many organic solvents | Generic Material Properties |

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic signature of this building block is crucial for reaction monitoring and product characterization.

| Technique | Observed Data |

| ¹H NMR | Spectral data would show characteristic signals for the ethyl group protons (a quartet and a triplet) and a signal for the amine proton. |

| ¹³C NMR | The spectrum would display distinct signals for the two carbons of the ethyl group and the three carbons of the triazine ring. |

| Mass Spec (GC-MS) | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms. |

| Infrared (IR) | Key vibrational bands would be observed for N-H stretching, C-N stretching of the triazine ring, and C-Cl stretching. |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.

The Synthetic Keystone: Controlled Reactivity

The synthetic versatility of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine originates from the parent molecule, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms of cyanuric chloride can be sequentially displaced by nucleophiles at different temperatures.[5] The first substitution is typically carried out at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity is the cornerstone of its utility in building complex, unsymmetrical molecules.[5]

The synthesis of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine itself follows this principle. By carefully controlling the stoichiometry and temperature, one chlorine atom of cyanuric chloride is selectively replaced by an ethylamino group.

Figure 1. General synthetic scheme for 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine.

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure based on established methods for the synthesis of related aminodichlorotriazines.[1]

Materials:

-

Cyanuric chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium carbonate or another suitable base

-

Ice

-

Standard laboratory glassware and stirring equipment

Procedure:

-

A solution of cyanuric chloride in anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled to 0-5 °C in an ice bath.

-

A solution of one equivalent of ethylamine in diethyl ether is added dropwise to the stirred cyanuric chloride solution, maintaining the temperature below 5 °C.

-

Simultaneously, a solution of a suitable base (e.g., sodium carbonate) in water is added dropwise to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.

-

The resulting white precipitate (4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine) is collected by filtration, washed with cold water to remove any inorganic salts, and then with a small amount of cold diethyl ether.

-

The product is dried under vacuum to yield the pure compound.

Self-Validation: The purity of the synthesized compound should be verified by melting point determination and spectroscopic methods (NMR, IR, MS). The presence of any di- or tri-substituted products would indicate a lack of temperature control or incorrect stoichiometry.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The two remaining chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the creation of large and diverse compound libraries.

Figure 2. Stepwise substitution on the dichlorotriazine core.

Case Study: Kinase Inhibitors in Oncology

The 1,3,5-triazine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy.[6][7][8] The triazine ring can act as a scaffold to correctly orient pharmacophoric groups that interact with the ATP-binding site of kinases. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is an ideal starting point for the synthesis of such inhibitors.

For instance, a research program aimed at developing novel PI3K inhibitors could utilize this building block.[6] The synthesis would involve the sequential reaction of the dichlorotriazine with two different amine-containing fragments, one to occupy the hinge-binding region of the kinase and the other to interact with other key residues in the active site.

Hypothetical Reaction Scheme for a Kinase Inhibitor:

-

Step 1: Reaction of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine with a hinge-binding amine (e.g., an aminopyrazole) at room temperature to displace the first chlorine atom.

-

Step 2: Reaction of the resulting mono-chloro intermediate with a second amine containing a solubilizing group or a fragment that targets a specific pocket of the kinase at an elevated temperature to displace the second chlorine atom.

The biological activity of the final compounds would then be evaluated in enzymatic and cellular assays to determine their potency and selectivity as kinase inhibitors.

Antiviral and Antimicrobial Drug Discovery

Derivatives of 1,3,5-triazine have also shown significant promise as antiviral and antimicrobial agents.[3][4] The ability to introduce a wide range of functional groups onto the triazine core allows for the fine-tuning of the molecule's properties to optimize its interaction with viral or microbial targets.

For example, a library of compounds can be generated by reacting 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine with various hydrazides, thiosemicarbazides, or other nucleophilic heterocycles known to possess antimicrobial activity.[4] These libraries can then be screened against a panel of viruses and bacteria to identify lead compounds for further development.

Conclusion and Future Perspectives

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from inexpensive starting materials and the predictable, stepwise reactivity of its chlorine atoms make it an ideal scaffold for the construction of diverse and complex molecules. The demonstrated and potential applications of its derivatives in oncology, virology, and bacteriology underscore its importance in modern drug discovery. As our understanding of disease pathways continues to grow, the strategic use of such adaptable building blocks will be crucial in the development of the next generation of targeted therapeutics. The continued exploration of new nucleophilic partners and the development of innovative synthetic methodologies will undoubtedly unlock the full potential of this powerful chemical tool.

References

-

Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, International Edition, 61(1), 97-109. Available at: [Link]

-

Clemêncio, D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 634-643. Available at: [Link]

-

LookChem. (n.d.). Cas 2272-40-4, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]

-

Frolova, Y., et al. (2021). The synthesis and antiviral activity against yellow fever virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry, 19(2), 24-31. Available at: [Link]

-

Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-012. Available at: [Link]

-

Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Retrieved from [Link]

-

Fun, H. K., et al. (2005). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2773-o2775. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Popiołek, Ł., & Baran, W. (2015). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 12(1), 45-69. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. Journal of Saudi Chemical Society, 27(4), 101665. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Araxes Pharma LLC. (2024). Heterocyclic spiro compounds and methods of use thereof for the treatment of cancer (U.S. Patent No. 12,134,620 B2). U.S. Patent and Trademark Office. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 27(11), 3587. Available at: [Link]

-

Hayat, F., et al. (2018). Synthesis and PI3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1667. Available at: [Link]

-

Unciti-Broceta, A. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

-

Thompson, M. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5945. Available at: [Link]

-

Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11841. Available at: [Link]

-

American Chemical Society. (2023). Journal of Medicinal Chemistry Author Guidelines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. remedypublications.com [remedypublications.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

The Dual-Faceted Chemistry of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Dichlorotriazine Scaffold

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a foundational scaffold for a diverse array of biologically active molecules. Among its derivatives, 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine stands out as a molecule of significant interest, bridging the fields of agrochemicals and medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and multifaceted applications of this compound, with a particular focus on its established role as a herbicide and its emerging potential as a covalent ligand in drug discovery. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their experimental design and strategic thinking.

I. Synthesis and Physicochemical Characteristics

The synthetic route to 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a classic example of nucleophilic aromatic substitution on the electron-deficient triazine ring. The process begins with the readily available and inexpensive starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms on cyanuric chloride at varying temperatures allows for a controlled, stepwise substitution.

The introduction of the N-ethylamino group is achieved by reacting cyanuric chloride with one equivalent of ethylamine at a low temperature, typically around 0-5 °C. This temperature control is critical to favor monosubstitution and prevent the formation of di- and tri-substituted products. The reaction is generally carried out in a suitable solvent system, such as acetone/water, in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Below is a detailed, step-by-step methodology for the synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine.

Experimental Protocol: Synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ethylamine (aqueous solution, e.g., 70%)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

Ice

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Amine Addition: Prepare a solution of ethylamine (1 equivalent) in water and add it to the dropping funnel.

-

Nucleophilic Substitution: Slowly add the ethylamine solution dropwise to the stirred solution of cyanuric chloride over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Neutralization: Concurrently, or immediately following the amine addition, add a solution of sodium bicarbonate (1 equivalent) in water to neutralize the HCl formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted product.

-

Workup: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. The aqueous residue will contain the precipitated product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine as a white solid.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Causality Behind Experimental Choices: The use of a low temperature is paramount to control the reactivity of cyanuric chloride and achieve selective monosubstitution. Ethylamine, being a primary amine, is a potent nucleophile that readily attacks the electron-deficient carbon of the triazine ring. The biphasic acetone/water solvent system facilitates the dissolution of both the organic cyanuric chloride and the aqueous ethylamine and sodium bicarbonate.

Physicochemical Properties:

The key physicochemical properties of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₆Cl₂N₄ | PubChem CID: 18926[1] |

| Molecular Weight | 193.03 g/mol | PubChem CID: 18926[1] |

| Appearance | White crystalline solid (inferred) | General knowledge |

| Melting Point | Not available | |

| Water Solubility | Low (inferred from related compounds) | |

| LogP | 2.5 | PubChem CID: 18926[1] |

II. Herbicidal Activity: Mechanism of Action

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine belongs to the triazine class of herbicides, which are known to act by inhibiting photosynthesis.[2] The primary target of triazine herbicides is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Mechanism of Photosystem II Inhibition:

Triazine herbicides, including 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine, function by blocking the electron transport chain in PSII. Specifically, they bind to the D1 protein of the PSII complex, at the quinone-binding (QB) site. This binding is non-covalent and reversible. By occupying the QB site, the herbicide prevents the binding of plastoquinone, the native electron acceptor. This blockage of electron flow from the primary electron acceptor (QA) to plastoquinone effectively halts the linear electron transport, leading to a cascade of detrimental effects:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, thereby inhibiting the synthesis of ATP and NADPH, the energy currency and reducing power required for carbon fixation.

-

Oxidative Stress: The blockage of electron flow leads to the accumulation of highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, membrane damage, and chlorophyll bleaching, ultimately leading to cell death.

Figure 1: Mechanism of action of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine as a Photosystem II inhibitor.

Herbicidal Efficacy:

| Herbicide | IC₅₀ for PSII Inhibition (M) | Target Weeds |

| Atrazine | ~1 x 10⁻⁷ | Broadleaf and some grassy weeds |

| Simazine | ~2 x 10⁻⁷ | Broadleaf and annual grasses |

Note: IC₅₀ values can vary depending on the plant species and experimental conditions.

The ethylamino substituent in 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a common feature in many commercial triazine herbicides and is known to contribute to their herbicidal activity. The overall efficacy of the compound will depend on factors such as its uptake, translocation, and metabolism within the target plant species.

III. Application in Drug Discovery: The Dichlorotriazine Warhead

Beyond its role in agriculture, the 4,6-dichloro-1,3,5-triazin-2-yl moiety is gaining significant attention in the field of drug discovery as a versatile "warhead" for the design of covalent inhibitors. Covalent drugs form a stable, irreversible bond with their protein target, which can offer several advantages over non-covalent inhibitors, including:

-

Increased Potency and Duration of Action: The irreversible nature of the bond can lead to a more sustained biological effect.

-

High Ligand Efficiency: Strong target engagement can be achieved with smaller, more efficient molecules.

-

Overcoming Drug Resistance: Covalent inhibition can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.

Mechanism of Covalent Binding:

The two chlorine atoms on the triazine ring of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine are susceptible to nucleophilic attack by amino acid residues on the surface of a target protein. The reactivity of these chlorine atoms is tunable, allowing for a degree of selectivity. The primary nucleophilic amino acid residues targeted by dichlorotriazines are:

-

Lysine: The ε-amino group of lysine is a strong nucleophile and a common target for dichlorotriazine-based covalent inhibitors.

-

Cysteine: The thiol group of cysteine is also a potent nucleophile that can react with the dichlorotriazine core.

-

Tyrosine and Serine: The hydroxyl groups of these residues can also act as nucleophiles, although they are generally less reactive than lysine and cysteine.

The first substitution of a chlorine atom by a nucleophilic residue on the protein is typically the rate-determining step. The second chlorine atom can then either react with another nearby nucleophile, leading to cross-linking, or be hydrolyzed by water.

Figure 2: General workflow of covalent inhibition by a dichlorotriazine-based ligand.

Designing Selective Covalent Inhibitors:

The key to successful covalent drug design is to achieve high selectivity for the intended target protein, thereby minimizing off-target effects and potential toxicity. This is accomplished by designing the non-covalent "scaffold" of the inhibitor to have a high affinity and specificity for the binding pocket of the target protein. The dichlorotriazine "warhead" is then positioned to react with a nearby nucleophilic residue.

The reactivity of the dichlorotriazine can be modulated by the nature of the substituent at the 2-position. The N-ethylamino group in 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine influences the electronics of the triazine ring and thus the reactivity of the chlorine atoms. Researchers can systematically modify this and other positions to fine-tune the reactivity and selectivity of the covalent inhibitor.

Experimental Protocol: Assessing Covalent Binding to a Target Protein

Materials:

-

Purified target protein with a known or suspected nucleophilic residue in the binding pocket.

-

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

-

Appropriate buffer system for the target protein

-

Mass spectrometer (e.g., LC-MS/MS) for intact protein analysis and peptide mapping

-

SDS-PAGE analysis equipment

Procedure:

-

Incubation: Incubate the purified target protein with an excess of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine in the appropriate buffer at a controlled temperature (e.g., 37 °C) for various time points.

-

Quenching: Stop the reaction at each time point by adding a quenching agent (e.g., a high concentration of a small molecule thiol like dithiothreitol) or by rapid desalting to remove the excess unbound inhibitor.

-

Intact Protein Analysis: Analyze the protein samples from each time point by LC-MS to determine the extent of covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the inhibitor fragment indicates covalent binding.

-

Peptide Mapping: To identify the specific site of covalent modification, digest the modified protein with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The modified peptide will have a mass shift corresponding to the covalent adduct. Fragmentation of this peptide in the mass spectrometer will allow for the precise identification of the modified amino acid residue.

-

SDS-PAGE Analysis: Run the reaction samples on an SDS-PAGE gel. A shift in the band corresponding to the target protein may be observed upon covalent modification.

Self-Validating System: The combination of intact protein mass analysis and peptide mapping provides a self-validating system. The mass shift observed in the intact protein should be consistent with the mass of the adduct identified on a specific peptide. This dual confirmation provides high confidence in the identification of the covalent binding event and the specific site of modification.

IV. Analytical Methodologies

Accurate and sensitive analytical methods are essential for studying the environmental fate of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine as a herbicide and for its characterization in a drug discovery context. The most common techniques for the analysis of triazine herbicides are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like dichlorotriazines.

-

Sample Preparation: Extraction from environmental samples (e.g., water, soil) is typically performed using liquid-liquid extraction or solid-phase extraction (SPE).

-

GC Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate the analyte from other components in the sample.

-

MS Detection: The mass spectrometer provides highly specific detection and structural information. The electron ionization (EI) mass spectrum of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine will show a characteristic molecular ion peak and fragmentation pattern that can be used for its unambiguous identification. The PubChem database lists characteristic mass-to-charge ratios (m/z) for this compound, including prominent peaks at 177, 179, and 192.[1]

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of less volatile and thermally labile compounds and is also widely used for triazine analysis.

-

Sample Preparation: Similar extraction methods as for GC-MS are employed.

-

HPLC Separation: Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water is a common method for separating triazine herbicides.

-

Detection: UV detection can be used, but coupling HPLC with mass spectrometry (LC-MS) provides much higher sensitivity and selectivity, especially for complex matrices.

V. Future Perspectives and Conclusion

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine represents a fascinating molecular entity with a dual identity. Its established role as a Photosystem II-inhibiting herbicide underscores the potency of the triazine scaffold in disrupting fundamental biological processes. The well-understood mechanism of action and the wealth of data on related triazine herbicides provide a solid foundation for further research into its environmental behavior and potential for new agrochemical applications.

Perhaps more exciting is the burgeoning potential of the dichlorotriazine moiety as a covalent warhead in drug discovery. The tunable reactivity and the ability to target key nucleophilic residues on proteins open up a vast landscape for the development of novel therapeutics. The challenge for medicinal chemists will be to design highly selective covalent inhibitors that maximize on-target efficacy while minimizing off-target toxicity.

Future research should focus on several key areas:

-

Quantitative Biological Data: There is a clear need for specific quantitative data on the herbicidal potency (IC₅₀) of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine against a range of weed species.

-

Covalent Ligand Screening: The compound should be screened against various protein targets to identify potential therapeutic applications. Detailed kinetic studies of its covalent binding to specific proteins are necessary to understand its reactivity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-ethyl group and exploration of other substituents at the 2-position of the dichlorotriazine ring will be crucial for optimizing both its herbicidal activity and its potential as a covalent inhibitor.

References

- De Prado, R., & Franco, A. R. (2004). Cross-resistance and herbicide metabolism in grass weeds. Weed Science, 52(3), 468-475.

-

PubChem. (n.d.). 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

synthesis protocol for 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine derivatives

An Application Guide to the Synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and Its Derivatives

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a foundational scaffold in modern chemistry, underpinning a vast array of functional molecules. Derivatives of this heterocycle are prominent in agrochemicals, such as the herbicide Simazine, and in medicinal chemistry, where they exhibit properties including anticancer and antimicrobial activities.[1][2][3] The synthetic accessibility and modular nature of the triazine core stem almost entirely from one key starting material: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1][4]

This application note provides a detailed guide for the synthesis of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine and its subsequent derivatization. We will delve into the core chemical principles, provide field-tested protocols, and explain the critical experimental parameters that ensure a selective and high-yield synthesis. The methodologies described herein are designed for researchers and professionals in organic synthesis and drug development.

Core Principles: Mastering the Stepwise Substitution of Cyanuric Chloride

The synthesis of substituted triazines from cyanuric chloride is a classic example of a sequential nucleophilic aromatic substitution (SNAr) reaction. The key to creating specific derivatives lies in understanding and controlling the reactivity of the three chlorine atoms on the triazine ring.

Causality Behind Experimental Choices:

-

Differential Reactivity: The three chlorine atoms on cyanuric chloride are not equally reactive. The first chlorine is highly susceptible to nucleophilic attack. Once substituted, the electron-donating character of the new substituent (e.g., an amino group) deactivates the ring towards further substitution. Consequently, the second chlorine atom is less reactive than the first, and the third is significantly less reactive than the second.[5][6]

-

Temperature as the Primary Control Element: This differential reactivity is exquisitely sensitive to temperature. This provides the chemist with a powerful tool for controlling the degree of substitution. A widely accepted empirical rule is as follows:

-

First Substitution: Occurs readily at low temperatures, typically between 0–5 °C.

-

Second Substitution: Requires elevated temperatures, often in the range of 30–70 °C.

-

Third Substitution: Demands more forcing conditions, such as heating at reflux temperatures (>80 °C).

-

-

The Essential Role of an Acid Acceptor: Each substitution reaction liberates one equivalent of hydrochloric acid (HCl). This acid will protonate the amine nucleophile, converting it into its non-nucleophilic ammonium salt. To prevent this and drive the reaction to completion, a base (an acid acceptor) must be included to neutralize the HCl as it is formed.[6][7] Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or tertiary amines.

The overall synthetic strategy is visualized in the workflow below.

Caption: Stepwise synthesis of triazine derivatives from cyanuric chloride.

Experimental Protocols

Safety Precaution: Cyanuric chloride is a fuming solid and is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Protocol 1: Synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

This protocol details the selective monosubstitution of cyanuric chloride with ethylamine. Maintaining a low temperature is critical to prevent the formation of the disubstituted byproduct.[8]

Materials:

-

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ethylamine (e.g., 70% solution in water or as the hydrochloride salt with an extra equivalent of base)

-

Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Crushed Ice and Distilled Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq.) in acetone (approx. 5-10 mL per gram of cyanuric chloride).

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

In a separate beaker, prepare a solution of ethylamine (1.0 eq.) in cold water or acetone.

-

To the stirring cyanuric chloride solution at 0 °C, add the base (1.0-1.1 eq.) portion-wise.

-

Slowly add the cold ethylamine solution dropwise to the cyanuric chloride suspension over 30-60 minutes. The temperature must be rigorously maintained at 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 3-4 hours.

-

Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane). The goal is the complete consumption of the cyanuric chloride starting material.

-

Once the reaction is complete, pour the mixture slowly into a large beaker containing crushed ice (approx. 100 mL of ice per gram of initial cyanuric chloride) with vigorous stirring.

-

A white precipitate will form. Continue stirring for 15-20 minutes as the ice melts.

-

Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold distilled water (3x volumes) to remove any inorganic salts.

-

Dry the resulting white solid under high vacuum to obtain the pure 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine.

Protocol 2: Synthesis of a Disubstituted Derivative (Example: 4-Chloro-6-morpholino-N-ethyl-1,3,5-triazin-2-amine)

This protocol demonstrates the second, asymmetrical substitution using the product from Protocol 1.

Materials:

-

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (from Protocol 1)

-

Morpholine

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Toluene or Acetone

Procedure:

-

Suspend or dissolve 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine (1.0 eq.) in toluene or acetone in a round-bottom flask.

-

Add the base (1.1 eq.) to the mixture.

-

Add morpholine (1.0 eq.) to the stirring suspension.

-

Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.

-

Self-Validation: Monitor the disappearance of the starting material by TLC.

-

After cooling to room temperature, filter off any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.

Data Summary: Reaction Conditions

The choice of reaction parameters is crucial for directing the synthesis towards the desired product. The following table summarizes typical conditions for sequential substitutions.

| Substitution Step | Nucleophile Type | Temperature (°C) | Base (Acid Acceptor) | Typical Solvent(s) |

| First | Primary/Secondary Amine | 0 – 5 | K₂CO₃, NaHCO₃ | Acetone, THF[8] |

| Second | Primary/Secondary Amine | 40 – 70 | NaOH, K₂CO₃ | Toluene, Acetone, THF[7] |

| Third | Primary/Secondary Amine | > 80 (Reflux) | NaOH | Dioxane, Toluene |

| Alcohol/Thiol | Alkoxide/Thiolate | 0 – 50 | NaH, NaOH | THF, Parent Alcohol[2] |

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks one of the electron-deficient carbon atoms of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of a chloride ion.

Caption: SNAr mechanism for the reaction of cyanuric chloride with ethylamine.

Note: The DOT script above is a template. For actual rendering, image paths for chemical structures would be needed or the structures would need to be drawn using DOT language itself, which is complex.

Conclusion

The synthesis of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine and its derivatives is a robust and highly controllable process, predicated on the principle of temperature-dependent sequential nucleophilic substitution. By carefully managing reaction temperatures and ensuring the presence of an acid acceptor, researchers can selectively prepare mono-, di-, and tri-substituted triazines with high purity and yield. The protocols and principles outlined in this guide provide a solid foundation for the development of novel triazine-based compounds for a wide range of applications.

References

- Thurston, J. T., Dudley, J. R., Kaiser, D. W., Hechenbleikner, I., Schaefer, F. C., & Holm-Hansen, D. (1951). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society, 73(7), 2981–2983. (Note: While this is a foundational paper, a direct link is not available from the search.

-

Shaw, G. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 036-045. [Link]

-

Naval Ordnance Test Station. (1960). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522. [Link]

-

Gunasekara, A. S., & Rubin, A. L. (2012). Chemistry and Fate of Simazine. Journal of Environmental Quality, 41(2), 313-327. [Link]

-

Kumar, R., & Singh, P. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 6, 1143–1149. [Link]

-

Afonso, C. A. M., Lourenço, N. M. T., & Rosat, K. G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-90. [Link]

-

Biswas, T. (2020). Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring. YouTube. [Link]

-

University of Hertfordshire. (2023). Simazine (Ref: G 27692). AERU. [Link]

-

National Center for Biotechnology Information. (n.d.). Simazine. PubChem. [Link]

- Ciba Ltd. (1968). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.

- Ciba-Geigy Corp. (1977). Process for the substitution of chlorine atoms of cyanuric chloride.

-

Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(11), 2548. [Link]

-

Krchnak, V., & Smith, J. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(11), 2828. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Investigating the pH-Dependent Reactivity of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Introduction: The Critical Role of pH in Dichlorotriazine Chemistry

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a member of the s-triazine class of heterocyclic compounds. Characterized by a triazine core substituted with two reactive chlorine atoms, it serves as a versatile intermediate in the synthesis of a wide array of functional molecules, from targeted therapeutics to specialized polymers. The two chlorine atoms are susceptible to sequential nucleophilic substitution, a reactivity that is the cornerstone of its synthetic utility.

However, the stability and reaction kinetics of this compound in aqueous environments are profoundly influenced by pH. Uncontrolled pH can lead to unintended hydrolysis, resulting in reduced yield of the desired product and complex purification challenges. For researchers in drug development and materials science, a quantitative understanding of how pH dictates the reaction pathways of this triazine is not merely academic—it is essential for process optimization, stability testing, and ensuring the reproducibility of synthetic protocols.

This guide provides a comprehensive framework for systematically investigating the effect of pH on the reactivity of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. We will delve into the underlying reaction mechanisms and provide field-tested, step-by-step protocols for kinetic analysis, enabling researchers to harness and control the pH-dependent behavior of this valuable synthetic building block.

Scientific Foundation: Reaction Mechanisms under Varying pH

The reactivity of the C-Cl bonds in 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is dictated by the electrophilicity of the carbon atoms in the triazine ring. The surrounding solution's pH directly modulates this electrophilicity through two primary catalytic pathways: acid catalysis and base catalysis. The rate of hydrolysis is typically slowest near a neutral pH and increases significantly under both acidic and alkaline conditions.[1][2]

Acid-Catalyzed Hydrolysis (pH < 7)

Under acidic conditions, a ring nitrogen atom can become protonated.[3][4] This protonation withdraws electron density from the triazine ring, significantly increasing the partial positive charge on the adjacent carbon atoms. This heightened electrophilicity makes the carbon centers highly susceptible to attack by weak nucleophiles, such as water. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of a hydroxy-triazine intermediate and hydrochloric acid.[3][4]

Base-Catalyzed Hydrolysis (pH > 7)

In alkaline media, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbon atoms of the triazine ring. This direct nucleophilic substitution reaction also results in the displacement of a chloride ion and the formation of the corresponding hydroxy-triazine. The reaction rate in this regime is directly proportional to the concentration of hydroxide ions.[2][5]

Reaction Sequence

It is crucial to recognize that the hydrolysis occurs sequentially. The first chlorine atom is replaced to form 4-Chloro-6-hydroxy-N-ethyl-1,3,5-triazin-2-amine. This intermediate is generally less reactive than the starting dichloro-compound but will undergo a second hydrolysis under similar conditions to yield the final product, 4,6-Dihydroxy-N-ethyl-1,3,5-triazin-2-amine.

Diagram of pH-Dependent Hydrolysis Pathways

The following diagram illustrates the distinct mechanisms that dominate at different pH ranges.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Quantitative Analysis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its Derivatives by Reversed-Phase HPLC

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its potential derivatives. This compound is a key intermediate in various synthetic pathways, and accurate quantification is crucial for process monitoring, quality control, and stability testing. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent resolution, peak symmetry, and sensitivity with UV detection. The protocol has been developed with considerations for method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in research, development, and regulated laboratory environments.

Introduction

The s-triazine scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in pharmaceuticals, herbicides, and reactive dyes.[1][2] 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (CAS 3440-19-5) is a dichlorotriazine derivative that functions as a versatile building block.[3] The sequential reactivity of its chlorine atoms allows for the controlled introduction of various nucleophiles, making it a valuable intermediate in the synthesis of more complex molecules.

Given its role as a synthetic precursor, it is imperative to have a reliable analytical method to determine its purity and to identify and quantify related substances, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolving power and sensitivity.[4] This document provides a detailed protocol for the analysis of this compound and its derivatives, grounded in established chromatographic principles and regulatory expectations.

Principle of Reversed-Phase HPLC for Triazine Analysis

Reversed-phase HPLC is the most common mode of liquid chromatography, separating molecules based on their hydrophobicity.[5][6] The stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[7]

In this method, 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its derivatives are introduced into the HPLC system. Analytes with greater hydrophobicity will have a stronger affinity for the nonpolar C18 stationary phase and will be retained longer on the column.[8] Conversely, more polar analytes will interact more with the polar mobile phase and elute earlier. By carefully controlling the mobile phase composition, a high-resolution separation of the target analyte from its related substances can be achieved.[9] Detection is accomplished using a UV-Vis detector set to a wavelength where the triazine ring exhibits strong absorbance.

Experimental Protocol

Materials and Reagents

-

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine: Reference Standard (≥98% purity).

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Deionized (DI) water, filtered and purified to 18.2 MΩ·cm (Type I).

-

Methanol: HPLC grade (for cleaning).

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

Instrumentation

-

HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

-

Data Acquisition: Chromatography Data System (CDS) software.

Chromatographic Conditions

The following conditions have been optimized for the separation of the target analyte and its common derivatives.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes |

Causality Behind Choices:

-

Column: A standard C18 column is chosen for its strong hydrophobic retention of the moderately nonpolar triazine ring.[9] The dimensions (4.6 x 150 mm, 5 µm) provide a good balance between resolution, run time, and backpressure.

-

Mobile Phase: An isocratic mixture of acetonitrile and water provides consistent elution and stable baselines. A 60:40 ratio was found to give optimal retention and separation. Acetonitrile is often preferred over methanol as it can offer different selectivity for aromatic compounds and generally results in lower backpressure.[7]

-

Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

-

Detection Wavelength: The triazine ring system typically exhibits strong UV absorbance between 220-250 nm. A wavelength of 240 nm was selected to provide high sensitivity for the parent compound and its likely derivatives.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Working Standard Solutions (e.g., 1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the Stock Standard Solution with the sample diluent. These will be used to construct the calibration curve.

Sample Preparation

-

Accurately weigh the sample containing the analyte into a suitable volumetric flask.

-

Add a portion of the sample diluent, sonicate or vortex to dissolve the sample completely.

-

Dilute to the final volume with the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial before injection to remove any particulates that could damage the column.

Method Validation Strategy (ICH Q2(R1) Framework)

To ensure the analytical procedure is suitable for its intended purpose, a validation strategy should be implemented.[10] The objective of validation is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of the target compound.[11] Key validation parameters are outlined below.[12][13]

System Suitability

Before any sample analysis, the performance of the HPLC system must be verified.[14] This is achieved by injecting a working standard solution (e.g., 50 µg/mL) multiple times (n=5 or 6). The results must meet established criteria.[15]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation performance. |

| Precision (RSD%) | RSD ≤ 2.0% for peak area and retention time | Demonstrates the reproducibility of the system's injections and pump performance.[15] |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

-

Forced Degradation: Subjecting a sample solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should demonstrate that the resulting degradant peaks are well-resolved from the main analyte peak.

-

Peak Purity Analysis: Using a DAD detector to assess the spectral homogeneity across the analyte peak in both stressed and unstressed samples.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Prepare a series of at least five standard solutions across the desired range (e.g., 1-100 µg/mL).[11]

-

Inject each concentration in triplicate.

-

Plot the average peak area against the concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy & Precision

-

Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is reported as the percent recovery.

-

Precision: Assessed at two levels:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at 100% of the test concentration. The RSD% should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD% should meet predefined acceptance criteria.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Workflow and Data Presentation

The overall analytical workflow is depicted in the diagram below.

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The RP-HPLC method described in this application note is a specific, accurate, and precise procedure for the quantitative determination of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its related derivatives. The simple isocratic mobile phase and standard C18 column make the method easy to implement and robust for routine use in quality control and research environments. Adherence to the outlined system suitability and method validation protocols will ensure the generation of reliable and trustworthy data, compliant with industry standards.

References

-

MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available at: [Link]

-

Crelity. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

-

PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

-

ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. Available at: [Link]

-

ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]

-

European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

ResearchGate. (n.d.). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Available at: [Link]

-

US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

-

ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Available at: [Link]

-

FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

ResearchGate. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Available at: [Link]

-

Chromatography Online. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. Available at: [Link]

-

IJARSCT. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. Available at: [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

-

ChemBK. (n.d.). 4,6-dichloro-1,3,5-triazin-2-amine. Available at: [Link]

-

Scirp.org. (2014). HPLC Analysis of Monofluoro-S-Triazine Dye during the Dyeing Process. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | C5H6Cl2N4 | CID 18926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. youtube.com [youtube.com]

- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Troubleshooting & Optimization

Technical Support Center: Selective Mono-substitution of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Welcome to the technical support center for the selective mono-substitution of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our goal is to empower you with the knowledge to achieve high selectivity and yield in your experiments.